1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 251097-68-4
VCID: VC4675738
InChI: InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Molecular Formula: C16H16FN3O2
Molecular Weight: 301.321

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

CAS No.: 251097-68-4

Cat. No.: VC4675738

Molecular Formula: C16H16FN3O2

Molecular Weight: 301.321

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine - 251097-68-4

Specification

CAS No. 251097-68-4
Molecular Formula C16H16FN3O2
Molecular Weight 301.321
IUPAC Name 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine
Standard InChI InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2
Standard InChI Key QJWPGXTWEMHBEK-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The molecule features two aromatic substituents:

  • A 4-fluorophenyl group attached to the piperazine ring’s nitrogen at position 1.

  • A 4-nitrophenyl group linked to the nitrogen at position 4 .

The presence of electron-withdrawing groups (fluorine and nitro) influences its electronic properties, solubility, and reactivity. Key molecular parameters include:

PropertyValueSource
Molecular formulaC₁₆H₁₅FN₃O₂Derived
Molecular weight316.32 g/molCalculated
CAS registry numberNot explicitly reported
XLogP3 (partition coefficient)~3.8 (estimated from analogs)

Stereochemical Considerations

Synthetic Pathways and Methodologies

Conventional Synthesis

While no direct synthesis of 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine is documented, analogous compounds are synthesized via nucleophilic aromatic substitution. For example:

  • Starting material: 1-(4-fluorophenyl)piperazine reacts with 1-chloro-4-nitrobenzene in the presence of a base (e.g., NaHCO₃) in polar aprotic solvents like acetonitrile .

  • Reaction conditions: Heating under reflux (8–24 hours) yields the target compound after crystallization .

Representative reaction:

1-(4-Fluorophenyl)piperazine+4-nitrochlorobenzeneNaHCO₃, CH₃CN1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine+HCl\text{1-(4-Fluorophenyl)piperazine} + \text{4-nitrochlorobenzene} \xrightarrow{\text{NaHCO₃, CH₃CN}} \text{1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine} + \text{HCl}

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency for piperazine derivatives:

  • Time reduction: Reactions completing in 8 minutes under MW vs. 24 hours conventionally .

  • Yield improvement: 90% yield achieved for analog 1-(2-fluoro-4-nitrophenyl)-4-(4-fluorophenyl)piperazine using MW at 150 W .

Purification and Characterization

  • Crystallization: Ethyl acetate or ethanol commonly used for purification .

  • Spectroscopic validation:

    • ¹H NMR: Peaks at δ 3.2–3.4 ppm (piperazine CH₂), 6.9–7.1 ppm (aromatic protons) .

    • IR: Bands at 1500–1330 cm⁻¹ (NO₂ stretching), 3080 cm⁻¹ (aromatic C–H) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic groups; soluble in dichloromethane, dimethylformamide .

  • Stability: Nitro groups may confer sensitivity to reducing agents; fluorophenyl groups enhance thermal stability .

Computed Properties (Analogs)

Data from PubChem for 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine :

PropertyValue
Hydrogen bond acceptors6
Rotatable bonds4
Topological polar surface area52.3 Ų
Heavy atom count30

These metrics suggest moderate polarity and potential bioavailability.

Pharmacological Research and Applications

Antimicrobial Activity

Piperazine derivatives exhibit broad-spectrum antimicrobial properties. For instance:

  • Triazole-piperazine hybrids: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Likely involves disruption of microbial cell membranes or enzyme inhibition .

Central Nervous System (CNS) Targeting

Structural analogs act as dopamine or serotonin receptor ligands, suggesting potential neuropharmacological applications .

Material Science Applications

Nitro groups enable use as:

  • Photoactive agents: In optoelectronic devices due to electron-deficient aromatic systems.

  • Ligands in coordination chemistry: For metal-organic frameworks (MOFs) .

SupplierLocationPurity
Alchem Pharmtech, Inc.United States>98%
Career Henan Chemica CoChina>95%
Baoji Guokang Bio-TechnologyChina>97%

Custom synthesis services are often required for non-commercial derivatives.

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